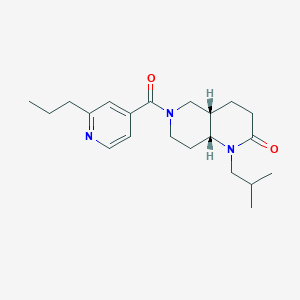![molecular formula C16H22ClNO3 B5373112 methyl 5-[2-(4-chlorophenyl)morpholin-4-yl]pentanoate](/img/structure/B5373112.png)
methyl 5-[2-(4-chlorophenyl)morpholin-4-yl]pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-[2-(4-chlorophenyl)morpholin-4-yl]pentanoate, also known as CPME, is a chemical compound that belongs to the class of morpholine derivatives. It has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer and inflammation.
Mécanisme D'action
The mechanism of action of methyl 5-[2-(4-chlorophenyl)morpholin-4-yl]pentanoate is not fully understood, but it is believed to act through multiple pathways. This compound can induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt pathway. It can also inhibit the NF-κB pathway, which is involved in the production of inflammatory cytokines. This compound can also activate the Nrf2 pathway, which is involved in the regulation of antioxidant defense.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo, making it a promising therapeutic agent. It can also cross the blood-brain barrier, which is important for its potential as a neuroprotective agent. This compound has been shown to reduce tumor growth and inflammation in animal models, suggesting its potential as a therapeutic agent in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of methyl 5-[2-(4-chlorophenyl)morpholin-4-yl]pentanoate is its high purity and stability, which allows for accurate and reproducible experiments. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments. This compound also requires further studies to determine its pharmacokinetics and optimal dosage for therapeutic use.
Orientations Futures
There are several future directions for the study of methyl 5-[2-(4-chlorophenyl)morpholin-4-yl]pentanoate. One direction is to investigate its potential as a therapeutic agent in other diseases, such as neurodegenerative diseases and autoimmune disorders. Another direction is to optimize the synthesis method to improve the yield and purity of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to determine its optimal dosage and pharmacokinetics for therapeutic use.
Méthodes De Synthèse
Methyl 5-[2-(4-chlorophenyl)morpholin-4-yl]pentanoate can be synthesized by reacting 4-chloroaniline with morpholine in the presence of a base, followed by esterification with pentanoic acid. This method has been optimized to achieve high yields and purity of this compound.
Applications De Recherche Scientifique
Methyl 5-[2-(4-chlorophenyl)morpholin-4-yl]pentanoate has been studied for its potential as an anticancer agent, as it has shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. It has also been studied for its anti-inflammatory properties, as it can inhibit the production of inflammatory cytokines in vitro and in vivo. This compound has also been investigated for its potential as a neuroprotective agent, as it can protect neurons from oxidative stress and apoptosis.
Propriétés
IUPAC Name |
methyl 5-[2-(4-chlorophenyl)morpholin-4-yl]pentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-20-16(19)4-2-3-9-18-10-11-21-15(12-18)13-5-7-14(17)8-6-13/h5-8,15H,2-4,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNLLTYRGFWHRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCN1CCOC(C1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S*,4R*)-1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-methoxypiperidin-4-amine](/img/structure/B5373057.png)
![N-(4-ethoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5373065.png)
![N-[2-(1H-imidazol-1-yl)benzyl]-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5373073.png)

![(4aS*,8aR*)-1-[2-(5-methyl-2-furyl)ethyl]-6-(pyrrolidin-1-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5373089.png)
![6-(2-acetylphenyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5373096.png)
![2-{4-[(tert-butylamino)methyl]phenoxy}acetamide](/img/structure/B5373101.png)
![1-{[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}indoline](/img/structure/B5373102.png)
![2-(1-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)propan-2-ol](/img/structure/B5373118.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)acrylonitrile](/img/structure/B5373134.png)
![1-[(3,4-diethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5373145.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-4,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5373148.png)